5,6-Dimethoxy-1-indanone 5,6-Dimethoxy-1-indanone Thiosemicarbazone derived from 5,6-dimethoxy-1-indanone inhibits bovine viral diarrhea virus infection.
An intermediate useful in the preparation of Donepezil.
Brand Name: Vulcanchem
CAS No.: 2107-69-9
VCID: VC21339322
InChI: InChI=1S/C11H12O3/c1-13-10-5-7-3-4-9(12)8(7)6-11(10)14-2/h5-6H,3-4H2,1-2H3
SMILES: COC1=C(C=C2C(=C1)CCC2=O)OC
Molecular Formula: C11H12O3
Molecular Weight: 192.21 g/mol

5,6-Dimethoxy-1-indanone

CAS No.: 2107-69-9

Cat. No.: VC21339322

Molecular Formula: C11H12O3

Molecular Weight: 192.21 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

5,6-Dimethoxy-1-indanone - 2107-69-9

CAS No. 2107-69-9
Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
IUPAC Name 5,6-dimethoxy-2,3-dihydroinden-1-one
Standard InChI InChI=1S/C11H12O3/c1-13-10-5-7-3-4-9(12)8(7)6-11(10)14-2/h5-6H,3-4H2,1-2H3
Standard InChI Key IHMQOBPGHZFGLC-UHFFFAOYSA-N
SMILES COC1=C(C=C2C(=C1)CCC2=O)OC
Canonical SMILES COC1=C(C=C2C(=C1)CCC2=O)OC
Appearance Off-White to Pale Yellow Solid
Melting Point 118-120°C

Chemical Identity and Structure

5,6-Dimethoxy-1-indanone belongs to the class of indanones, which are bicyclic compounds containing a benzene ring fused to a five-membered ring with a ketone functional group. The presence of two methoxy groups at positions 5 and 6 on the benzene ring imparts specific chemical properties that distinguish it from other indanone derivatives.

Basic Chemical Identifiers

The following table summarizes the key chemical identifiers of 5,6-Dimethoxy-1-indanone:

ParameterValue
CAS Registry Number2107-69-9
Molecular FormulaC₁₁H₁₂O₃
Molecular Weight192.21 g/mol
IUPAC Name5,6-dimethoxy-2,3-dihydroinden-1-one
InChI KeyIHMQOBPGHZFGLC-UHFFFAOYSA-N
SMILES NotationCOC1=C(C=C2C(=C1)CCC2=O)OC

Synonyms and Alternative Nomenclature

The compound is known by several names in scientific literature and commercial catalogs:

  • 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one

  • 5,6-Dimethoxyindan-1-one

  • 2,3-Dihydro-5,6-dimethoxy-1H-inden-1-one

  • 1H-Inden-1-one, 2,3-dihydro-5,6-dimethoxy-

  • 5,6-Dimethoxyindanone

Physical Properties

5,6-Dimethoxy-1-indanone exhibits distinctive physical properties that are important for its handling, storage, and application in chemical synthesis.

Physical State and Appearance

At room temperature, 5,6-Dimethoxy-1-indanone appears as a solid crystalline substance. The color ranges from off-white to pale yellow, which can serve as a visual indicator of purity for experienced handlers .

Thermal Properties and Stability

PropertyValueNotes
Melting Point118-120°CImportant parameter for purity assessment
Boiling Point139°C at 2 mmHgUnder reduced pressure
Storage ConditionsSealed in dry container at room temperatureFor maintaining stability

Physical Constants

PropertyValueComment
Density1.1503 g/cm³Rough estimate
Refractive Index1.4600Estimate
FormSolidAt standard conditions

Solubility Profile

5,6-Dimethoxy-1-indanone demonstrates selective solubility in organic solvents. It is notably soluble in:

  • Chloroform

  • Ethyl Acetate

This selective solubility profile is important for purification procedures and formulation development .

Synthesis and Purification Methods

Synthesis Approaches

While the search results don't provide direct synthesis methods for 5,6-Dimethoxy-1-indanone, they give insights into related compounds. A related compound, 5,6-dimethoxy-1,2-indandione, is synthesized using o-dimethyl ether as a raw material which reacts with hydroxyl pyruvic acid compounds under the action of a catalyst . Similar approaches might be applicable for 5,6-Dimethoxy-1-indanone synthesis with appropriate modifications.

Based on general organic chemistry principles and the information available, 5,6-Dimethoxy-1-indanone could potentially be synthesized through methods such as:

  • Friedel-Crafts acylation of 3,4-dimethoxybenzene

  • Oxidation of appropriate 5,6-dimethoxy-indene derivatives

  • Cyclization reactions of suitably substituted phenethyl derivatives

Purification Techniques

For obtaining high-purity 5,6-Dimethoxy-1-indanone, the following purification methods have been documented:

  • Crystallization from methanol (MeOH)

  • Subsequent sublimation in vacuum for higher purity

These purification steps are crucial for obtaining the compound at the 97-98% purity levels typically required for research and pharmaceutical applications .

Applications and Uses

5,6-Dimethoxy-1-indanone has several important applications in chemical synthesis and research.

Pharmaceutical Intermediate

One of the most significant applications of 5,6-Dimethoxy-1-indanone is as an intermediate in pharmaceutical synthesis:

  • It serves as a key intermediate in the preparation of Donepezil, a medication used in the treatment of Alzheimer's disease .

  • The compound is utilized in the synthesis of 2,3-dimethoxy-11H-indeno[1,2-b]quinoline-6,10-dicarboxylic acid, which has potential pharmaceutical applications .

Bioactive Derivatives

Derivatives of 5,6-Dimethoxy-1-indanone have shown interesting biological activities:

Thiosemicarbazone derivatives synthesized from 5,6-Dimethoxy-1-indanone have demonstrated inhibitory effects against bovine viral diarrhea virus infection, suggesting potential applications in antiviral research and development .

Research Tool

The compound serves as a valuable building block and research tool in organic chemistry, particularly in studies involving:

  • Heterocyclic chemistry

  • Medicinal chemistry

  • Structure-activity relationship studies

SupplierPackage SizePrice Range (2025)
TCI America5 g$120.48
TCI America25 g$306.13
Thermo Scientific5 g and 25 gNot specified

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